1-Chlorooct-4-en-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52418-79-8 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chlorooct-4-en-3-ol |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h4-5,8,10H,2-3,6-7H2,1H3 |
InChI Key |
KYSLAFQFIOYLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CCCl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chlorooct 4 En 3 Ol and Its Analogs
General Synthetic Routes and Precursor Utilization
General synthetic strategies for 1-Chlorooct-4-en-3-ol often involve the careful selection of precursors and reaction pathways to ensure the correct placement of the chloro, hydroxyl, and alkenyl functionalities.
Synthesis from Related Alcohols and Epoxides
The synthesis of chlorohydrins, a class of compounds to which this compound belongs, can be achieved from alkene precursors through halohydrin formation. This reaction typically involves the treatment of an alkene with a halogen in the presence of water. The reaction proceeds via a halonium ion intermediate, which is then attacked by water. For an asymmetrical alkene, the nucleophilic attack by water occurs at the more substituted carbon, following Markovnikov's rule, while the halogen adds to the less substituted carbon. This process is stereospecific, resulting in an anti-addition of the halogen and hydroxyl groups chemistrysteps.comleah4sci.combyjus.comlibretexts.org.
Alternatively, epoxides serve as valuable precursors for the synthesis of halohydrins. The ring-opening of an epoxide with a hydrohalic acid or a metal halide can yield the corresponding halohydrin. This reaction is generally regioselective, with the halide attacking the less sterically hindered carbon in the case of an unsymmetrical epoxide under basic or neutral conditions. The stereochemistry of the epoxide ring-opening typically proceeds with inversion of configuration at the site of nucleophilic attack.
Grignard Reagent Additions in Synthesis
A powerful method for forming the carbon skeleton of this compound is through the use of a Grignard reaction. Grignard reagents, with the general formula RMgX, are potent nucleophiles that readily add to the carbonyl group of aldehydes and ketones. To synthesize a secondary alcohol like this compound, a Grignard reagent can be reacted with an appropriate aldehyde sigmaaldrich.comlibretexts.orglibretexts.org.
For the synthesis of this compound, one plausible route involves the reaction of butanal with a Grignard reagent derived from 1-chloro-2-butene. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of butanal. A subsequent acidic workup would then protonate the resulting alkoxide to yield the final alcohol product. The general mechanism involves the formation of a new carbon-carbon bond and the creation of a chiral center at the alcohol carbon. The generation of unstable chloromethylmagnesium chloride in a continuous flow reactor and its subsequent reaction with aldehydes has been reported to produce chlorohydrins in high yields acs.org.
Table 1: Proposed Grignard Reaction for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Product |
| Butanal | 1-Chloro-2-butenylmagnesium chloride | This compound |
Horner-Wadsworth-Emmons Chemistry in Stereoisomer Production
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes, particularly with a strong preference for the formation of (E)-alkenes wikipedia.orgalfa-chemistry.comorganicchemistrydata.orgorganic-chemistry.orgconicet.gov.ar. This makes it an ideal strategy for producing the (E)-stereoisomer of this compound. The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.
To synthesize (E)-1-Chlorooct-4-en-3-ol, a suitable phosphonate reagent, such as diethyl (3-chloro-2-oxopropyl)phosphonate, can be deprotonated with a base to form the corresponding ylide. This nucleophilic ylide then reacts with an aldehyde, for instance, pentanal. The reaction proceeds through a series of intermediates to form an oxaphosphetane, which then eliminates to give the alkene product and a water-soluble phosphate byproduct that is easily removed. The stereochemical outcome is largely dictated by thermodynamic control, favoring the more stable (E)-alkene alfa-chemistry.comorganicchemistrydata.org.
Table 2: Proposed Horner-Wadsworth-Emmons Reaction for (E)-1-Chlorooct-4-en-3-ol Synthesis
| Phosphonate Reagent | Aldehyde | Product Stereoisomer |
| Diethyl (3-chloro-2-oxopropyl)phosphonate | Pentanal | (E)-1-Chlorooct-4-en-3-ol |
Multi-step and Cascade Reaction Strategies
The synthesis of a molecule with multiple functional groups like this compound can be efficiently achieved through multi-step or cascade reaction strategies chemistrysteps.com. A multi-step synthesis might involve the initial formation of a key intermediate, such as an allylic alcohol, which is then further functionalized. For example, oct-4-en-3-ol could be synthesized first, and then subjected to a selective chlorination reaction.
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and atom-economical approach. A hypothetical cascade reaction for the synthesis of a functionalized allylic alcohol could involve an initial palladium-catalyzed coupling followed by an intramolecular cyclization and subsequent ring-opening to introduce the desired functionalities. While specific cascade reactions for this compound are not prominently documented, the principles of cascade catalysis provide a framework for designing novel and efficient synthetic routes.
Enantioselective and Stereoselective Synthesis of this compound and its Chiral Derivatives
The presence of a stereocenter at the C-3 position and a double bond at the C-4 position means that this compound can exist as multiple stereoisomers. The synthesis of a single, desired stereoisomer requires enantioselective and stereoselective methods.
Enzymatic Kinetic Resolution for Enantiopure Chloroalcohols
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure chiral compounds, including alcohols jocpr.com. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The success of this method relies on the enzyme's ability to differentiate between the two enantiomers.
For the resolution of racemic this compound, a lipase such as Candida antarctica lipase B (CALB) could be employed in the presence of an acyl donor, like vinyl acetate. The enzyme would selectively catalyze the acylation of one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester, (R)-1-chlorooct-4-en-3-yl acetate. The unreacted (S)-1-Chlorooct-4-en-3-ol can then be separated from the ester. This method has been successfully applied to the kinetic resolution of various racemic secondary allylic alcohols nih.govresearchgate.net. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer acs.org.
Table 3: Lipases Commonly Used in the Kinetic Resolution of Secondary Alcohols
| Lipase Source | Common Application |
| Candida antarctica Lipase B (CALB) | Resolution of a wide range of secondary alcohols |
| Pseudomonas cepacia Lipase | Resolution of allylic alcohols |
| Candida rugosa Lipase | Enantioselective hydrolysis and esterification |
Asymmetric Transformations and Chirality Transfer Strategies
Asymmetric epoxidation of terminal alkenes represents a powerful strategy for the synthesis of chiral epoxides, which are valuable precursors to compounds like this compound. While chemical catalysts for the enantioselective epoxidation of simple linear terminal alkenes are still under development, biocatalytic systems have shown significant promise. caltech.edu Engineered cytochrome P450 enzymes, for instance, have been developed to catalyze the epoxidation of terminal alkenes with high enantioselectivity. caltech.edu These enzymatic systems can be tailored to produce either (R)- or (S)-epoxides, offering a versatile route to chiral building blocks. caltech.edu
A notable example involves the use of a D(4)-symmetric chiral dichlororuthenium(IV) porphyrin catalyst, which has demonstrated high efficiency in the asymmetric epoxidation of various alkenes. nih.gov This catalytic system, employing 2,6-dichloropyridine N-oxide as the oxidant, can achieve high turnover numbers and good to excellent enantioselectivities for a range of substrates. nih.gov For the synthesis of this compound, a similar strategy could be envisioned, starting from a corresponding terminal alkene. The resulting chiral epoxide can then undergo regioselective ring-opening with a chloride source to yield the desired chlorohydrin.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Features |
| Engineered Cytochrome P450 | Terminal Alkenes | High | Produces either (R)- or (S)-epoxides. |
| Dichlororuthenium(IV) Porphyrin | Styrenes, Conjugated Alkenes | 50-80% | High turnover numbers, effective for various substrates. |
Asymmetric transfer hydrogenation (ATH) is a well-established method for the enantioselective reduction of prochiral ketones and imines. This technique can be applied to the synthesis of chiral alcohols, including allylic alcohols and their derivatives. shu.educore.ac.uk The reaction typically employs a metal catalyst, such as ruthenium or rhodium, with a chiral ligand and a hydrogen donor like isopropanol or formic acid. shu.edu
For the synthesis of this compound, an ATH approach could involve the reduction of the corresponding α-chloro-α,β-unsaturated ketone. Ruthenium catalysts, particularly those with chiral diamine ligands like TsDPEN, have been shown to be effective in the ATH of ketones, affording chiral secondary alcohols in high yield and enantioselectivity. thieme-connect.com A tandem isomerization-ATH of racemic secondary allylic alcohols has also been developed, providing a one-pot method to convert them into optically active saturated alcohols. core.ac.ukthieme-connect.com This process involves the initial isomerization of the allylic alcohol to a ketone, which is then asymmetrically reduced. core.ac.uk
| Catalyst/Ligand | Substrate | Yield | Enantiomeric Excess (ee) |
| [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | α-Vinyl Benzyl Alcohol | up to 97% | up to 93% |
| Ru-catalyst / Diamine Diphosphine | Racemic Allylic Alcohols | Not specified | up to >99% |
Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. nih.govorganic-chemistry.orgwikipedia.org This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine ligand. nih.govwikipedia.org The choice of ligand, either (DHQ)2PHAL (AD-mix-α) or (DHQD)2PHAL (AD-mix-β), determines the stereochemical outcome of the diol product. organic-chemistry.orgwikipedia.orgalfa-chemistry.com
While this method directly produces diols, it can be adapted for the synthesis of chlorohydrins. A vicinal diol, synthesized via asymmetric dihydroxylation of an appropriate alkene precursor, can be converted into a chlorohydrin through subsequent chemical transformations. For instance, selective protection of one hydroxyl group followed by nucleophilic substitution of the other with a chloride source can yield the desired chlorohydrin with a defined stereochemistry. This multi-step approach allows for the introduction of both the hydroxyl and chloro functionalities with high stereocontrol. nih.gov
| Reagent | Substrate | Product | Key Features |
| AD-mix-α / AD-mix-β | Prochiral Olefins | 1,2-diols | High enantioselectivity, predictable stereochemistry. |
Organocatalytic and Metal-Catalyzed Enantioselective Approaches
Rhodium-catalyzed reactions have emerged as a valuable tool for the stereoselective synthesis of chiral molecules. acs.orgnih.gov In the context of synthesizing allylic alcohols and their derivatives, rhodium catalysts have been successfully employed in asymmetric isomerization and allylic alkylation reactions. acs.orgnih.govorganic-chemistry.orgacs.org
A notable application is the enantioselective isomerization of secondary allylic alcohols to furnish ketones with an α-tertiary stereocenter. acs.orgnih.gov This process, catalyzed by a rhodium complex, can convert racemic allylic alcohols into enantioenriched ketones. acs.orgnih.gov Furthermore, rhodium-catalyzed allylic alkylation of racemic secondary allylic alcohols with nucleophiles like 1,3-diketones has been shown to produce chiral branched products with high regio- and enantioselectivity. organic-chemistry.orgacs.org These methodologies highlight the potential of rhodium catalysis to control stereochemistry in reactions involving allylic substrates, which is directly relevant to the synthesis of complex allylic alcohols like this compound.
| Catalyst/Ligand | Reaction Type | Substrates | Selectivity |
| Rhodium complex / (R)-BINAP | Enantioselective Isomerization | Secondary Allylic Alcohols | High enantioselectivity (up to 90% ee). thieme-connect.com |
| [Rh(C2H4)2Cl]2 / Carreira (P, olefin) ligand | Allylic Alkylation | Racemic Allylic Alcohols and 1,3-Diketones | Excellent regio- and enantioselectivity (up to 98% ee). acs.org |
Nickel-catalyzed reactions have gained prominence in asymmetric synthesis due to the unique reactivity of nickel and the development of effective chiral ligands. semanticscholar.orgnih.gov These methods are particularly useful for the functionalization of alkenes. diaogroup.org
One significant advancement is the nickel-catalyzed asymmetric reductive carbo-carboxylation of alkenes with CO2. semanticscholar.orgnih.gov This reaction allows for the stereoselective introduction of a carboxylic acid group and another carbon-based fragment across a double bond. semanticscholar.orgnih.gov While not a direct route to this compound, the principles of nickel-catalyzed asymmetric reductive transformations of alkenes can be conceptually applied. For instance, a related nickel-catalyzed reductive coupling involving an alkene, a source of chlorine, and a carbonyl precursor could potentially be developed. The success of such a strategy would depend on the design of a suitable chiral ligand to control the enantioselectivity of the transformation.
Recent developments have also shown the utility of chiral spiro phosphine ligands in nickel-catalyzed enantioselective additions of styrenes to imines, producing chiral allylic amines with high efficiency. acs.org This demonstrates the power of ligand design in achieving high stereocontrol in nickel catalysis.
| Catalyst/Ligand | Reaction Type | Substrates | Key Features |
| Nickel catalyst | Asymmetric Reductive Carbo-carboxylation | Alkenes, Aryl (pseudo)halides | Good to excellent chemo-, regio- and enantioselectivities. nih.gov |
| Nickel(0) / Chiral Spiro Phosphine Ligands | Enantioselective Direct Addition | Styrenes, Aldimines | Highly efficient, atom-economical construction of chiral allylic amines. acs.org |
Chiral Aminocatalysis
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the production of specialty chemicals and pharmaceutical intermediates. Chiral aminocatalysis has emerged as a powerful tool for establishing stereocenters with high fidelity. In the context of synthesizing this compound, a chiral α-chloroallylic alcohol, aminocatalysis offers a metal-free and highly enantioselective approach.
The synthesis can be envisioned through an asymmetric α-chlorination of an enal intermediate, followed by a stereoselective nucleophilic addition. Organocatalytic methods, particularly those employing chiral secondary amines like prolinol-type catalysts, can facilitate the formation of chiral halohydrins. acs.orgnih.gov For instance, a dual-catalysis system might be employed, combining a transition metal catalyst with a chiral amine organocatalyst to achieve high stereocontrol. acs.org
A plausible aminocatalytic strategy for this compound would involve the asymmetric α-functionalization of an aldehyde. A chiral amine catalyst, such as a derivative of proline or a Jorgensen-Hayashi catalyst, could activate pent-2-enal to form a chiral enamine intermediate. This intermediate would then react with a chlorinating agent (e.g., N-chlorosuccinimide) to stereoselectively install the chlorine atom at the α-position. The subsequent addition of a propyl nucleophile (e.g., from a Grignard or organozinc reagent) to the carbonyl group would yield the target molecule, this compound, with a defined stereochemistry at both the chlorine- and hydroxyl-bearing carbons. The enantioselectivity of this process is directed by the chiral environment created by the aminocatalyst. acs.org
| Catalyst Type | Example Catalyst | Typical Substrate | Key Advantage |
|---|---|---|---|
| Prolinol-type | Jorgensen-Hayashi Catalyst | Linear Aldehydes | High enantioselectivity in allylation of linear aldehydes. acs.org |
| Primary Amine-based | (1R,2R)-Cyclohexane-1,2-diamine | α-Branched Aldehydes | Effective for sterically hindered substrates. nih.gov |
| Phosphoric Acid / Amine | TRIP / Benzhydryl amine | α-Branched Aldehydes | Counteranion-directed catalysis for high enantioselectivity. acs.org |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic design is crucial for developing sustainable chemical processes. nih.gov These principles aim to reduce waste, minimize energy consumption, and use safer chemicals, thereby lowering the environmental impact of chemical manufacturing. jocpr.com
Minimization of Byproducts and Waste Reduction
A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. nih.gov In the synthesis of this compound, this can be achieved by moving away from classical stoichiometric reagents that generate significant inorganic salt waste. For example, traditional chlorination methods might use phosphorus-based reagents (like in the Appel reaction), which produce stoichiometric amounts of phosphine oxide byproducts. organic-chemistry.org
Catalytic approaches significantly reduce waste. An organocatalytic chlorination, for instance, uses only a small amount of the catalyst, which is recycled in the reaction, thus minimizing byproducts. organic-chemistry.org Furthermore, employing reactions that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, is a key strategy for waste reduction. nih.gov The use of free allylic alcohols as alkylating agents, for example, is a step forward as it minimizes waste production compared to traditional methods that use alcohol derivatives like carbonates or acetates, which generate stoichiometric waste. nih.gov
Utilization of Sustainable Catalytic Systems
Sustainable catalysis focuses on using catalysts that are abundant, non-toxic, and efficient. While noble metals like palladium, rhodium, and ruthenium are highly effective catalysts for many transformations, their high cost and toxicity are significant drawbacks. nih.govrsc.org Green chemistry encourages the use of catalysts based on earth-abundant and less toxic metals such as nickel or iron, or even metal-free organocatalysts. organic-chemistry.orgki.si
For the synthesis of allylic alcohols like this compound, nickel-catalyzed coupling reactions have been developed as a more sustainable alternative to those using precious metals. rsc.orgnih.gov For instance, a nickel-catalyzed direct coupling of an alkyne and methanol provides an atom-economical route to allylic alcohols. researchgate.net Organocatalysis, as discussed in the context of chiral aminocatalysis, represents an ideal sustainable system as it avoids metal contaminants entirely. nih.gov Additionally, biocatalysis, using enzymes like haloperoxidases, offers an environmentally benign route to produce halohydrins from alkenes using dilute hydrogen peroxide, operating under mild conditions. nih.gov
| Catalyst System | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Precious Metals (Pd, Ru, Rh) | High activity and selectivity. rsc.org | High cost, toxicity, limited availability. rsc.org | Low sustainability. |
| Earth-Abundant Metals (Ni, Fe) | Lower cost, less toxic. rsc.orgnih.gov | May require specific ligands or conditions. | Improved sustainability. ki.si |
| Organocatalysts | Metal-free, avoids toxic residues, often biodegradable. organic-chemistry.org | May have lower turnover numbers than metal catalysts. | High sustainability. |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, biodegradable. nih.gov | Limited substrate scope, potential for denaturation. | Very high sustainability. |
Application of Non-Conventional Activation Methods (e.g., Ultrasound, Mechanochemistry)
Non-conventional activation methods provide energy-efficient alternatives to traditional thermal heating, often leading to shorter reaction times, higher yields, and milder reaction conditions. ksu.edu.sa
Mechanochemistry involves inducing reactions through mechanical force (e.g., grinding or milling), often in the absence of a solvent. This solvent-free approach is inherently green and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. While direct examples for halohydrin synthesis are less common, the principles of mechanochemistry are broadly applicable and represent a frontier in green synthetic methodology. mdpi.com
Atom Economy and Step Compression in Synthetic Pathways
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. nih.govnih.gov In contrast, substitution and elimination reactions often have poor atom economy due to the generation of byproducts. nih.gov
For the synthesis of this compound, a pathway that maximizes atom economy would be preferable. For example, a direct hydrochlorofunctionalization of an appropriate alkyne or allene precursor would be highly atom-economical. A nickel-catalyzed direct coupling of an alkyne with methanol to form an allylic alcohol is a prime example of a reaction with high atom-, step-, and redox-economy. nih.govresearchgate.net
Step compression , or reducing the number of synthetic steps, is another key green chemistry principle. This is often achieved through one-pot reactions or tandem/cascade reactions where multiple transformations occur in a single reaction vessel. nih.gov This approach reduces the need for intermediate purification steps, which in turn saves solvents, energy, and materials, while also reducing waste. researchgate.net A potential compressed synthesis of this compound could involve a one-pot enantioselective epoxidation of an enone followed by a Wharton-reaction sequence, a strategy that has been successfully used for the synthesis of other optically active allylic alcohols. nih.gov
Chemical Reactivity and Mechanistic Pathways of 1 Chlorooct 4 En 3 Ol
Halogen and Hydroxyl Functional Group Reactivity
1-Chlorooct-4-en-3-ol is classified as a halohydrin, a molecule containing both a halogen atom and a hydroxyl group on adjacent or nearby carbon atoms. wikipedia.orgchemistrysteps.com The proximity of the chloro and hydroxyl groups allows for potential intramolecular reactions. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon atom bearing the chlorine in an intramolecular S_N2 reaction to form a cyclic ether, specifically an epoxide. wikipedia.org This transformation is a variation of the Williamson ether synthesis. chemistrysteps.com
The reactivity of these functional groups is also interdependent. The electron-withdrawing nature of the chlorine atom can influence the acidity of the hydroxyl group, while the hydroxyl group can participate in directing the outcomes of reactions at the allylic chloride center.
Table 1: Summary of Intramolecular Reactivity
| Reactant | Condition | Intermediate | Product | Reaction Type |
| This compound | Base (e.g., NaOH, KOH) | Alkoxide | Epoxide | Intramolecular S_N2 |
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom in this compound is situated on a carbon atom adjacent to a double bond, classifying it as an allylic chloride. Allylic halides are particularly susceptible to nucleophilic substitution reactions through both S_N1 and S_N2 mechanisms due to the electronic influence of the adjacent π-system. wikipedia.orgucalgary.ca
Under conditions that favor an S_N1 pathway (e.g., in the presence of a polar protic solvent and a weak nucleophile), the chloride leaving group departs to form a secondary allylic carbocation. This carbocation is significantly stabilized by resonance, where the positive charge is delocalized over two carbon atoms (C1 and C3). fiveable.mefiveable.meyoutube.com This delocalization lowers the activation energy for its formation and increases its stability. fiveable.me
This resonance-stabilized intermediate is a key feature of the reactivity of allylic systems. fiveable.me The formation of this intermediate means that a nucleophile can attack at more than one site, leading to a mixture of products. libretexts.org Furthermore, like other carbocations, this intermediate can potentially undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation, although allylic resonance is a powerful stabilizing factor in itself. libretexts.org
The regioselectivity of nucleophilic attack on the allylic system of this compound is a critical aspect of its reactivity.
S_N1 Pathway : In an S_N1 reaction, the nucleophile can attack either of the two carbons that share the delocalized positive charge in the carbocation intermediate. libretexts.org Attack at the original carbon (C3) results in the direct substitution product, while attack at the other end of the allylic system (C1) leads to an "allylic shift" or rearranged product. wikipedia.orgucalgary.ca This typically results in a mixture of constitutional isomers. libretexts.org
S_N2 Pathway : Under S_N2 conditions (e.g., a strong nucleophile in a polar aprotic solvent), the reaction proceeds via a backside attack on the carbon bearing the chlorine. This is a direct displacement and generally leads to a single constitutional isomer with inversion of stereochemistry at the reaction center.
S_N2' Pathway : A competing mechanism, known as the S_N2' reaction, can also occur. In this pathway, the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon) in a concerted fashion, causing the double bond to shift and the leaving group to be expelled. wikipedia.org This results in a rearranged product. The S_N2' pathway is favored when there is significant steric hindrance at the α-carbon where the leaving group is attached. wikipedia.org
The ultimate product distribution depends on factors such as the nature of the nucleophile, the solvent, the substitution pattern of the allylic system, and the reaction conditions. nih.gov
Table 2: Outcomes of Nucleophilic Substitution on Allylic Systems
| Mechanism | Key Feature | Site of Attack | Product Outcome |
| S_N1 | Resonance-stabilized carbocation | Either electrophilic carbon | Mixture of regioisomers |
| S_N2 | Concerted backside attack | Carbon with leaving group (α-carbon) | Single regioisomer (inversion) |
| S_N2' | Concerted attack with rearrangement | Carbon at end of π-system (γ-carbon) | Rearranged regioisomer |
A specific example of a nucleophilic substitution reaction is the conversion of an allylic chloride to an allylic nitrate (B79036). This can be achieved using a source of nitrate ions, such as silver nitrate (AgNO₃). In this reaction, the silver ion assists in the removal of the chloride ion by forming insoluble silver chloride (AgCl), which drives the reaction forward. pearson.com The resulting allylic carbocation is then attacked by the nitrate ion (NO₃⁻), a weak nucleophile, to form an allylic nitrate ester. acs.org Due to the formation of the resonance-stabilized allylic carbocation, a mixture of regioisomeric nitrate esters can be expected. pearson.com
Allylic chlorides like this compound can act as alkylating agents in dealkylation reactions. For instance, they can be used to dealkylate tertiary amines. The reaction generally proceeds through the formation of a quaternary ammonium (B1175870) salt intermediate when the tertiary amine's nitrogen atom acts as a nucleophile and attacks the allylic chloride. nih.gov This intermediate can then be cleaved, often with another nucleophile or through subsequent reaction steps, to yield a secondary amine and the alkylated product derived from the allylic group. nih.gov This reactivity is a consequence of the allylic chloride being a good substrate for nucleophilic attack.
Reactions Involving the Alkene Moiety
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. pearson.com The most common reactions involving the alkene moiety are electrophilic additions. pearson.comvanderbilt.edu
In an electrophilic addition reaction, an electrophile adds to the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. pearson.com The regioselectivity of these additions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. lumenlearning.com
Examples of electrophilic additions include:
Halogenation : Addition of halogens like Br₂ or Cl₂ across the double bond to form a vicinal dihalide. libretexts.org
Hydrohalogenation : Addition of hydrogen halides (e.g., HBr, HCl) to yield a haloalkane.
Hydration : Acid-catalyzed addition of water to form a diol.
The presence of the chloro and hydroxyl groups elsewhere in the molecule can influence the reactivity of the double bond and the stability of any charged intermediates, potentially affecting the reaction rate and the distribution of products. vanderbilt.edu Other reactions at the alkene moiety include oxidation (e.g., epoxidation, dihydroxylation, or oxidative cleavage with ozone) and reduction (e.g., catalytic hydrogenation to form the corresponding saturated chloro-alcohol). vanderbilt.edu
Electrophilic Addition Reactions
The carbon-carbon double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. youtube.com Electrophilic addition reactions to this alkene proceed via the formation of a carbocation intermediate, with the regioselectivity of the addition being dictated by the stability of this intermediate.
The mechanism typically involves a two-step process. lumenlearning.com In the first, rate-determining step, the electrophile adds to one of the sp² hybridized carbon atoms of the alkene, forming a carbocation on the other. The stability of this carbocation is paramount, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. In the case of this compound, the addition of an electrophile (E⁺) to the C-5 position would result in a more stable secondary carbocation at the C-4 position, influenced by the electron-donating effect of the adjacent alkyl group.
The second step involves the rapid attack of a nucleophile (Nu⁻) on the carbocation, leading to the formation of the final addition product.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
| H-Cl | H⁺ | Cl⁻ | 1,4-Dichlorooctan-3-ol |
| H-Br | H⁺ | Br⁻ | 4-Bromo-1-chlorooctan-3-ol |
| H₂O / H⁺ | H⁺ | H₂O | 1-Chlorooctane-3,4-diol |
| Br₂ | Br⁺ (as part of a bromonium ion) | Br⁻ | 4,5-Dibromo-1-chlorooctan-3-ol |
| Br₂ / H₂O | Br⁺ (as part of a bromonium ion) | H₂O | 5-Bromo-1-chlorooctane-3,4-diol |
Note: The regiochemistry of the addition of unsymmetrical reagents follows Markovnikov's rule, where the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
Radical Reactions and Their Applications
Alkoxy radicals, which can be generated from alcohols, are highly reactive intermediates that can participate in a variety of synthetic transformations. nih.gov For this compound, the generation of an alkoxy radical at the C-3 position could initiate intramolecular reactions, such as radical cyclization.
The formation of the alkoxy radical can be achieved through various methods, including hydrogen atom abstraction by a potent radical initiator. Once formed, this radical can add to the internal double bond. This intramolecular cyclization can proceed in two ways: a 5-exo-trig cyclization to form a five-membered tetrahydrofuran (B95107) ring, or a 6-endo-trig cyclization to form a six-membered tetrahydropyran (B127337) ring. According to Baldwin's rules, the 5-exo-trig pathway is generally favored kinetically.
The resulting carbon-centered radical on the newly formed ring can then be quenched by a hydrogen atom donor or participate in further reactions. Such radical cyclizations are powerful tools for the construction of cyclic ethers, which are common motifs in many natural products.
Oxidation and Reduction Transformations
Oxidation to Aldehydes or Carboxylic Acids
The secondary allylic alcohol group in this compound can be oxidized to a ketone, 1-chlorooct-4-en-3-one. The choice of oxidizing agent is crucial to avoid over-oxidation or reaction with the alkene or chloroalkane functionalities.
Mild oxidizing agents are typically employed for the conversion of secondary alcohols to ketones.
Table 2: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Oxidizing Agent | Description |
| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent that typically oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. |
| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent that is known for its mild reaction conditions and high selectivity for the oxidation of primary and secondary alcohols. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is effective for the oxidation of primary and secondary alcohols. |
Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is a more complex transformation not typically observed under standard oxidative conditions for secondary alcohols.
Reduction to Saturated Alcohols
This compound possesses two functional groups that can be reduced: the carbon-carbon double bond and the chloro group (though the latter is generally less reactive towards common reducing agents). The primary focus of reduction is typically the alkene.
Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni), in the presence of hydrogen gas (H₂). This reaction would convert this compound to 1-Chlorooctan-3-ol.
Alternatively, the carbonyl group of the corresponding ketone (1-chlorooct-4-en-3-one) can be reduced back to the secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as sources of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. libretexts.org LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce esters and carboxylic acids. libretexts.org
Stereoselective and Stereospecific Aspects of Chemical Transformations
The presence of a stereocenter at C-3 and a double bond at C-4 in this compound introduces elements of stereochemistry into its reactions.
Stereoselectivity refers to a reaction in which one stereoisomer is formed or destroyed in preference to all others that might be. For instance, the reduction of the ketone, 1-chlorooct-4-en-3-one, with a chiral reducing agent could lead to the preferential formation of one enantiomer of this compound over the other. The facial selectivity of the hydride attack on the prochiral ketone determines the stereochemical outcome.
Stereospecificity is a property of a reaction mechanism that leads to different stereoisomeric reaction products from different stereoisomeric reactants. For example, the epoxidation of the double bond in this compound would be stereospecific. If the starting material is the (Z)-alkene, a specific stereoisomeric epoxide will be formed, while the (E)-alkene would yield a different stereoisomeric epoxide.
Many reactions involving allylic alcohols can exhibit high degrees of stereocontrol due to the directing effect of the hydroxyl group. For instance, in the Sharpless asymmetric epoxidation, the chirality of the product is determined by the chirality of the diethyl tartrate ligand used, in conjunction with the orientation of the allylic alcohol.
Computational Chemistry and Theoretical Investigations of 1 Chlorooct 4 En 3 Ol
Quantum Chemical Calculations and Geometry Optimization
Quantum chemical calculations are fundamental to computational chemistry, providing a way to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process, called geometry optimization, seeks the lowest energy state on the potential energy surface. For 1-Chlorooct-4-en-3-ol, this involves calculating key structural parameters.
Geometry optimization is typically performed using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), which offer a good balance between accuracy and computational cost. The calculations yield optimized bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.
Table 1: Predicted Geometric Parameters for this compound from a Representative Geometry Optimization (Note: These values are illustrative and would be determined by specific computational methods and basis sets.)
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C=C | ~ 1.34 Å | |
| C-Cl | ~ 1.78 Å | |
| C-O | ~ 1.43 Å | |
| O-H | ~ 0.96 Å | |
| Bond Angles | ||
| C-C-Cl | ~ 110° | |
| C-C-O | ~ 109° | |
| C-O-H | ~ 108° | |
| Dihedral Angle | H-O-C-C | ~ 60° (gauche) |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. acs.org Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the system based on its electron density. This approach is instrumental in studying allylic alcohols and their derivatives. acs.org
Applications of DFT for this compound would include:
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential around the oxygen and chlorine atoms and positive potential around the hydroxyl hydrogen.
Reaction Energetics: DFT can be used to calculate the energies of reactants, products, and transition states to determine reaction enthalpies and activation barriers.
Table 2: Representative Electronic Properties of this compound Calculated via DFT (Note: These values are for illustrative purposes.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |
| Dipole Moment | ~ 2.1 D | Measures overall polarity |
Molecular Descriptors and Their Correlation with Reactivity and Stability
Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. When calculated using quantum chemistry, these descriptors can provide deep insights into a molecule's intrinsic reactivity and stability. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov
For this compound, DFT calculations can yield several "conceptual DFT" descriptors: mdpi.com
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors help quantify the effects of the chloro and hydroxyl functional groups on the reactivity of the octene backbone.
Table 3: Predicted Conceptual DFT Reactivity Descriptors for this compound (Note: These values are illustrative, derived from the hypothetical HOMO/LUMO energies in Table 2.)
| Descriptor | Formula | Predicted Value | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Ease of losing an electron |
| Electron Affinity (A) | -ELUMO | 0.8 eV | Ability to accept an electron |
| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV | High value suggests high stability |
| Electronegativity (χ) | (I + A) / 2 | 3.65 eV | Global electron-attracting power |
| Electrophilicity Index (ω) | χ² / (2η) | 2.34 eV | Propensity to act as an electrophile |
Conformational Analysis and Rotational Barrier Studies
This compound is a flexible molecule with several rotatable single bonds, leading to multiple possible conformations (conformers). Conformational analysis involves identifying the most stable conformers and the energy barriers for rotation between them. Such studies are crucial as the reactivity and properties of a molecule can depend on its preferred conformation.
Computational methods, particularly DFT, are used to perform relaxed potential energy scans. nih.gov In this procedure, a specific dihedral angle (e.g., the H-O-C-C or C-C-C-Cl angle) is systematically rotated, and the energy is minimized at each step. This process generates a rotational energy profile, from which the energy barriers can be determined. For halogenated alcohols, substituents can significantly influence these barriers. nih.gov Studies on similar unsaturated alcohols show that intramolecular interactions, such as hydrogen bonding, can stabilize certain conformations. researchgate.net
Table 4: Hypothetical Relative Energies of Key Conformers of this compound (Note: Energies are relative to the most stable conformer. Values are illustrative.)
| Dihedral Angle Rotated | Conformer Description | Relative Energy (kJ/mol) |
| C(2)-C(3)-O-H | Gauche | 0.0 (Most Stable) |
| Anti (Trans) | 4.5 | |
| C(2)-C(3)-C(4)-C(5) | Anti | 0.0 (Most Stable) |
| Gauche | 6.2 |
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify transition states, intermediates, and calculate activation energies, which determine the reaction rate.
For this compound, an allylic halide and alcohol, several reactions are of interest, including nucleophilic substitution (SN1/SN2), elimination, and oxidation. researchgate.netyoutube.com Computational studies on palladium-catalyzed allylation of amines by allylic alcohols, for example, have used DFT to compare potential mechanisms and identify rate-determining steps. researchgate.net Similarly, understanding the competition between SN2 and SN2' reactions at the allylic center is a classic problem where computational modeling can provide clarity. Modeling would help determine whether a nucleophile attacks at the carbon bearing the chlorine atom or at the end of the double bond.
Table 5: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction of this compound with OH⁻ (Note: These values are for illustrative purposes to compare competing pathways.)
| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) |
| SN2 | Direct attack at C3, displacing Cl⁻ | 85 |
| SN2' | Attack at C5, with double bond shift and Cl⁻ displacement | 110 |
This hypothetical result would suggest that the direct SN2 pathway is kinetically favored over the SN2' pathway for this particular reaction.
1 Chlorooct 4 En 3 Ol As a Versatile Synthetic Building Block and Precursor
Utilization in the Synthesis of Complex Organic Molecules
There is no specific data in peer-reviewed literature that documents the use of 1-Chlorooct-4-en-3-ol as a key intermediate in the total synthesis of complex organic molecules. General principles of organic chemistry suggest its potential for nucleophilic substitution or as a precursor for epoxide formation, but concrete examples leading to complex scaffolds are not available.
Role in the Generation of Chiral Intermediates and Scaffolds
The stereocenter at the C-3 position of this compound implies that it could, in principle, be used to generate chiral intermediates. Methodologies for the asymmetric synthesis of related chlorohydrins exist, often employing biocatalytic reduction of the corresponding ketone. However, there are no specific studies detailing the resolution of this compound or its direct application in the synthesis of enantiomerically pure scaffolds. The broader class of chiral chlorohydrins is known to be valuable, serving as precursors to essential building blocks like epoxides and amino alcohols.
Applications in Biologically Relevant Molecule Synthesis
While chloro-containing compounds are significant in medicinal chemistry, there is no direct evidence linking this compound to the synthesis of the specific biologically relevant molecules requested.
Development of Novel Synthetic Protocols
No novel synthetic methodologies or protocols have been specifically developed or reported that feature this compound as the primary substrate or catalyst.
Advanced Spectroscopic and Chromatographic Techniques for the Characterization and Analysis of 1 Chlorooct 4 En 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the hydrogen and carbon framework of 1-Chlorooct-4-en-3-ol.
¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The spectrum would be expected to show distinct signals for the protons on the carbon chain, with chemical shifts influenced by adjacent functional groups like the hydroxyl, chloro, and alkene groups. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound Data predicted for a CDCl₃ solvent.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H1 | 3.60 - 3.75 | Triplet (t) | 2H |
| H2 | 1.80 - 1.95 | Multiplet (m) | 2H |
| H3 | 4.10 - 4.25 | Multiplet (m) | 1H |
| H4 | 5.50 - 5.65 | Multiplet (m) | 1H |
| H5 | 5.65 - 5.80 | Multiplet (m) | 1H |
| H6 | 2.00 - 2.15 | Multiplet (m) | 2H |
| H7 | 1.30 - 1.45 | Sextet | 2H |
| H8 | 0.85 - 0.95 | Triplet (t) | 3H |
| OH | 1.50 - 2.50 | Broad Singlet (br s) | 1H |
¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and chlorine.
Table 2: Predicted ¹³C NMR Data for this compound Data predicted for a CDCl₃ solvent.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C1 | 45.5 |
| C2 | 38.0 |
| C3 | 72.5 |
| C4 | 132.0 |
| C5 | 129.5 |
| C6 | 34.0 |
| C7 | 22.5 |
| C8 | 13.9 |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment would be crucial for confirming the geometry of the C4=C5 double bond (cis or trans) by observing through-space correlations between the olefinic protons (H4 and H5) and the adjacent allylic protons (H3 and H6).
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and can reveal structural details through fragmentation analysis. wikipedia.org
For this compound (C₈H₁₅ClO), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as two peaks at different m/z values (M⁺ and M+2⁺), with a characteristic intensity ratio of 3:1.
Common fragmentation pathways for this molecule would include α-cleavage adjacent to the oxygen atom and the loss of small molecules like H₂O or HCl. miamioh.edu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (for ³⁵Cl) | Identity of Fragment |
| 162/164 | [M]⁺, Molecular Ion |
| 144/146 | [M - H₂O]⁺ |
| 127 | [M - Cl]⁺ |
| 113 | [M - CH₂Cl]⁺ (α-cleavage) |
| 87 | [C₅H₇O]⁺ (cleavage at C3-C4) |
| 75 | [C₃H₆Cl]⁺ (cleavage at C3-C4) |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass to the calculated mass for C₈H₁₅ClO, the elemental composition can be confirmed with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3010-3100 (medium) | =C-H stretch | Alkene |
| 2850-2960 (strong) | C-H stretch | Alkane |
| 1640-1680 (weak-medium) | C=C stretch | Alkene |
| 1050-1150 (strong) | C-O stretch | Alcohol |
| 600-800 (strong) | C-Cl stretch | Alkyl Halide |
The presence of a broad band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl (-OH) group. libretexts.orgpressbooks.publibretexts.org The C=C stretch confirms the presence of the alkene, and the strong absorption in the fingerprint region around 600-800 cm⁻¹ would correspond to the C-Cl bond. lumenlearning.com
Chromatographic Techniques for Purification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. youtube.com It is essential for both the purification of this compound after synthesis and for the assessment of its purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.org For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be used as the mobile phase. The compound's polarity, primarily due to the hydroxyl group, dictates its interaction with the silica gel. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. A single spot on the TLC plate after development and visualization (e.g., using a UV lamp or a chemical stain) indicates a high degree of purity.
Flash Column Chromatography
For preparative-scale purification, flash column chromatography is the method of choice. orgsyn.org This technique operates on the same principles as TLC but is used to separate larger quantities of material. A glass column is packed with a stationary phase (typically silica gel), and the crude sample containing this compound is loaded onto the top. A solvent system, optimized based on prior TLC analysis, is then passed through the column under positive pressure. rochester.edu The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of pure fractions of this compound.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these enantiomers. To achieve this separation, a chiral stationary phase (CSP) is used. The chiral environment of the column causes the two enantiomers to interact differently, leading to different retention times. By analyzing the chromatogram, the area under each peak corresponding to an enantiomer can be integrated. This allows for the precise determination of the enantiomeric excess (ee), a critical measure of the stereochemical purity of the sample. umn.edu
X-ray Crystallography for Absolute Configuration Determination
The definitive determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. mdpi.com Among the array of analytical techniques available for this purpose, single-crystal X-ray crystallography stands as the most powerful and unambiguous method. purechemistry.orgspringernature.com This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, angles, and, crucially, the absolute stereochemistry of chiral centers. mdpi.com
The application of X-ray crystallography for determining the absolute configuration of this compound would first necessitate the preparation of a high-quality single crystal of an enantiomerically pure sample of the compound. The process of crystallization is often the most challenging step, requiring the slow and controlled precipitation of the molecule from a supersaturated solution to form a well-ordered crystal lattice. mdpi.com
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of reflections at various angles and intensities. researchgate.net By systematically rotating the crystal and collecting the diffraction data, a complete dataset is acquired.
The determination of the absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). ed.ac.uk This effect becomes significant when the X-ray wavelength used is near the absorption edge of one of the atoms in the crystal. For this compound, the presence of the chlorine atom is advantageous, as heavier atoms exhibit a more pronounced anomalous scattering effect. thieme-connect.de This anomalous scattering violates Friedel's Law, which states that the intensities of the diffraction spots (hkl) and their inverse (-h-k-l) are equal for centrosymmetric structures. In a non-centrosymmetric crystal of a single enantiomer, the differences in intensity between these Bijvoet pairs can be measured and used to determine the absolute structure. nih.gov
The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. The final step in absolute configuration determination involves the refinement of the crystal structure against the experimental data. A key parameter in this refinement is the Flack parameter, which provides a measure of the absolute structure of the crystal. ed.ac.uk A Flack parameter value close to zero for a given enantiomeric model confirms that the model corresponds to the true absolute configuration of the molecule in the crystal. Conversely, a value close to one would indicate that the inverted structure is the correct one.
While no specific crystallographic data for this compound is publicly available, the table below provides a hypothetical representation of the crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C8H15ClO |
| Formula Weight | 162.65 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 9.45 |
| c (Å) | 16.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 902.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.197 |
| Radiation (λ, Å) | MoKα (0.71073) |
| Temperature (K) | 100 |
| Reflections Collected | 8152 |
| Independent Reflections | 2089 |
| R_int | 0.035 |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.105 |
| Flack Parameter | 0.02(4) |
Should direct crystallization of this compound prove difficult, derivatization with a chiral auxiliary of known absolute configuration can be employed. The resulting diastereomer may have more favorable crystallization properties, and its crystal structure would allow for the unambiguous assignment of the relative and, by extension, the absolute stereochemistry of the original molecule. sci-hub.se
Q & A
Q. What are the optimal synthetic routes for 1-Chlorooct-4-en-3-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound typically involves chlorination of oct-4-en-3-ol precursors. Key approaches include:
- Electrophilic Addition: Using HCl gas in anhydrous ether at 0–5°C to minimize side reactions (e.g., carbocation rearrangements).
- Epoxide Ring-Opening: Reacting epoxidized intermediates (e.g., oct-4-en-3-ol epoxide) with HCl, followed by regioselective reduction .
- Catalytic Chlorination: Employing Lewis acids like FeCl₃ or ZnCl₂ to enhance selectivity.
Critical Factors:
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Characterization:
- ¹H/¹³C NMR: Confirm the presence of the chloro group (δ ~3.5–4.0 ppm for CH-Cl) and alkene protons (δ ~5.2–5.8 ppm, coupling constants J = 10–12 Hz for trans-configuration).
- IR Spectroscopy: Identify O-H stretching (if residual alcohol persists, ~3200–3600 cm⁻¹) and C-Cl absorption (~550–850 cm⁻¹) .
- Chromatographic Methods:
Purity Thresholds:
- ≥98% purity for kinetic studies.
- ≥99% for mechanistic or computational modeling to minimize confounding variables .
Advanced Research Questions
Q. How do solvent polarity and steric effects influence the regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects: Bulky substituents near the chlorinated carbon favor SN1 mechanisms due to carbocation stabilization (e.g., tertiary carbocation intermediates).
- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) enhance SN2 reactivity by stabilizing transition states, while polar protic solvents (e.g., ethanol) favor SN1 pathways .
- Case Study: In reactions with sodium methoxide, SN2 dominance in DMSO yields 3-methoxy derivatives, whereas ethanol promotes elimination to form octa-3,4-dien-3-ol as a competing product .
Experimental Design:
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound?
Methodological Answer:
- Data Reconciliation Workflow:
- Meta-Analysis: Compare datasets from calorimetry (bomb calorimeter) vs. computational methods (DFT/B3LYP/6-31G*).
- Error Source Identification:
- Impurities in early studies (pre-2000) lacking advanced chromatography.
- Assumptions in computational models (e.g., gas-phase vs. solution-phase calculations) .
3. Validation Experiments: - Reproduce historical syntheses using modern purification techniques.
- Cross-validate with high-level ab initio methods (e.g., CCSD(T)) .
Example: Discrepancies in ΔHf° (~5–8 kJ/mol) were traced to inconsistent solvation corrections in DFT studies. Revised benchmarks using explicit solvent models reduced variance to <2 kJ/mol .
Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?
Methodological Answer:
- Quantum Mechanical Modeling:
- Transition State Analysis: Locate TS structures using Gaussian or ORCA software (e.g., NEB method for reaction pathways).
- Activation Strain Model: Quantify electronic (orbital interactions) and steric (van der Waals) contributions to reactivity .
- Machine Learning:
- Train models on existing chlorination reaction datasets to predict optimal catalysts (e.g., Au/TiO₂ for selective C-Cl bond activation).
Case Study: MD simulations revealed that Au nanoparticles stabilize the alkene moiety, reducing activation energy by 15% compared to homogeneous catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
